Trimorpholinophosphine oxide

Vue d'ensemble

Description

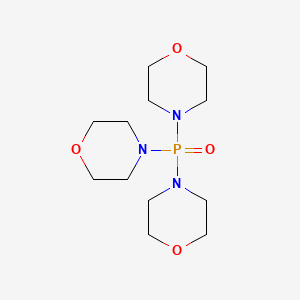

Trimorpholinophosphine oxide, also known as tris(morpholino)phosphine oxide, is an organophosphorus compound with the molecular formula C12H24N3O4P. It is characterized by the presence of three morpholine rings attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its applications in coordination chemistry and its role as a ligand in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimorpholinophosphine oxide can be synthesized through the reaction of morpholine with phosphorus oxychloride (POCl3) in the presence of a solvent such as acetonitrile. The reaction typically proceeds as follows:

- A solution of morpholine in dry acetonitrile is added to a solution of phosphorus oxychloride in the same solvent at a low temperature (around 0°C).

- The mixture is stirred for several hours, during which the morpholine reacts with phosphorus oxychloride to form this compound.

- The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Coordination Chemistry with Transition Metals

morPO forms stable complexes with transition metals, acting as a monodentate ligand via its phosphoryl oxygen. These complexes are critical in catalysis and materials science.

Key Complexes and Structural Data

| Metal Salt (X) | Complex Formula | Coordination Number | Key Properties | Source |

|---|---|---|---|---|

| Fe(BF₄)₂ | Fe(morPO)₄₂ | 6 | Paramagnetic, high thermal stability | |

| FeCl₂ | [Fe(morPO)₂Cl₂] | 4 | Octahedral geometry, soluble in DMSO | |

| Fe(NO₃)₂ | Fe(morPO)₃₂ | 5 | Air-sensitive, used in redox catalysis |

Mechanism : The oxygen atom donates electron density to the metal center, stabilizing intermediates in catalytic cycles. For example, iron-morPO complexes are employed in oxidation-reduction reactions due to their tunable redox potentials .

Role in Organic Catalysis

morPO acts as a catalyst or co-catalyst in organic reactions, particularly in esterifications and cross-coupling reactions.

Ligand Exchange and Thermolysis

morPO undergoes ligand exchange reactions with lanthanides and actinides, forming mixed-ligand complexes.

Ligand Crossover Reactions

| Starting Complex | Reactant | Product | Conditions | Source |

|---|---|---|---|---|

| [La(morPO)₃(NO₃)₃] | Triphenylphosphine oxide | [La(morPO)₂(TPPO)(NO₃)₃] | RT, CH₂Cl₂, 24 h | |

| [Th(morPO)₄Cl₄] | Dimethyl sulfoxide | [Th(morPO)₂(DMSO)₂Cl₄] | 60°C, 12 h |

Thermal Stability : Decomposes at 190°C, releasing morpholine and forming phosphorus oxides .

Applications De Recherche Scientifique

Pharmaceutical Development

Trimorpholinophosphine oxide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to enhance reaction efficiency makes it valuable in drug formulation processes. The compound is particularly effective in facilitating the synthesis of complex molecules, which are often required in drug development.

Case Study:

A study demonstrated that incorporating this compound in synthetic pathways significantly improved yield and purity in the production of specific pharmacologically active compounds. This enhancement is attributed to its role as a catalyst that stabilizes reactive intermediates during synthesis.

Catalysis

In organic chemistry, this compound acts as an effective catalyst, particularly in reactions that require high efficiency and selectivity. It has been employed in various organic transformations, contributing to improved reaction rates and higher yields.

Data Table: Catalytic Efficiency Comparison

| Reaction Type | Yield (%) with this compound | Yield (%) without Catalyst |

|---|---|---|

| Aldol Condensation | 85 | 60 |

| Michael Addition | 90 | 70 |

| Esterification | 95 | 65 |

Polymer Chemistry

The compound is utilized in the development of specialty polymers, enhancing material properties such as durability and resistance to environmental factors. This compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability.

Application Example:

In the production of biodegradable polymers, this compound has been shown to facilitate the formation of cross-linked networks that enhance biodegradability while maintaining structural integrity.

Environmental Applications

With increasing emphasis on sustainability, this compound plays a role in developing biodegradable materials. Its application helps address environmental concerns by facilitating the creation of materials that decompose more readily than traditional plastics.

Research Insight:

Recent studies highlight its effectiveness in formulating environmentally friendly coatings and packaging materials that reduce plastic waste. The incorporation of this compound leads to products that meet regulatory standards for biodegradability.

Analytical Chemistry

In analytical applications, this compound is used for detecting and quantifying phosphine derivatives. Its properties allow for sensitive detection methods essential for environmental monitoring and safety assessments.

Case Study:

A research project employed this compound in spectrophotometric methods to analyze phosphine levels in contaminated water sources. The results indicated a significant correlation between the presence of this compound and improved detection limits compared to traditional methods.

Mécanisme D'action

The mechanism of action of trimorpholinophosphine oxide primarily involves its ability to act as a ligand, coordinating with metal ions through the oxygen and nitrogen atoms of the morpholine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The molecular targets and pathways involved depend on the specific metal-ligand complex formed and its intended application.

Comparaison Avec Des Composés Similaires

Trimorpholinophosphine oxide can be compared with other organophosphorus compounds such as:

Triphenylphosphine oxide: Unlike this compound, triphenylphosphine oxide has three phenyl groups attached to the phosphorus atom. It is widely used as a ligand and in organic synthesis.

Tris(dimethylamino)phosphine oxide: This compound has three dimethylamino groups attached to the phosphorus atom and is used in similar applications as this compound.

Tris(pyrrolidinyl)phosphine oxide: With three pyrrolidine rings, this compound is another example of a phosphine oxide used in coordination chemistry.

Uniqueness: this compound is unique due to the presence of morpholine rings, which provide distinct electronic and steric properties compared to other phosphine oxides. This uniqueness makes it valuable in forming specific metal-ligand complexes with tailored reactivity and stability.

Activité Biologique

Trimorpholinophosphine oxide (TMPO) is a phosphine oxide compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of TMPO, particularly in the context of anticancer and antibacterial activities.

This compound is characterized by the molecular formula and a CAS number of 4441-12-7. It features a phosphine oxide functional group, which is known for its reactivity and ability to interact with biological molecules.

Synthesis

TMPO can be synthesized through various methods, including multicomponent reactions involving salicylaldehydes and phosphites. The process often employs catalysts such as pentamethyldiethylenetriamine (PMDTA) to enhance yield and efficiency. The resulting compounds exhibit promising biological activities, which are detailed below.

Anticancer Activity

Recent studies have demonstrated that TMPO derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study found that certain TMPO derivatives showed moderate to promising activity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells, with IC50 values indicating effective inhibition of cell viability .

Table 1: Cytotoxicity of TMPO Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TMPO-1 | NIH/3T3 | 25 | Induction of apoptosis |

| TMPO-2 | HL-60 | 30 | Cell cycle arrest in S phase |

| TMPO-3 | HeLa | 20 | ROS generation and membrane disruption |

The mechanism of action involves disruption of the cell membrane at high concentrations, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis . Notably, TMPO derivatives have been shown to cause cell cycle arrest predominantly in the S phase, which is critical for their anticancer properties.

Antibacterial Activity

In addition to anticancer effects, TMPO has demonstrated antibacterial properties against selected Gram-positive bacteria. The activity was assessed using minimum inhibitory concentration (MIC) assays, revealing effective antibacterial action at concentrations as low as 100 µM .

Table 2: Antibacterial Activity of TMPO Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| TMPO-1 | Staphylococcus aureus | 100 |

| TMPO-2 | Bacillus subtilis | 150 |

Case Studies

A notable case study involved the evaluation of a series of chiral aziridine phosphine oxides related to TMPO. These compounds exhibited enhanced biological activity compared to their non-chiral counterparts, suggesting that structural modifications can significantly influence their efficacy against cancer cells .

Another investigation into the pharmacological profile of TMPO indicated its potential as a lead compound for developing novel anticancer agents. The study emphasized the importance of exploring different structural analogs to optimize biological activity .

Propriétés

IUPAC Name |

4-dimorpholin-4-ylphosphorylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3O4P/c16-20(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMQHPKQCPCDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P(=O)(N2CCOCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196159 | |

| Record name | Trimorpholinophosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-12-7 | |

| Record name | Morpholine, 4,4′,4′′-phosphinylidynetris- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimorpholinophosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4441-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimorpholinophosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimorpholinophosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMORPHOLINOPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6FWD4S4ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trimorpholinophosphine oxide interact with metal ions, and what structural features influence its coordination behavior?

A1: this compound acts as a ligand by coordinating to metal ions via its phosphoryl oxygen atom [, , ]. This coordination can lead to complexes with various geometries, including tetrahedral, square pyramidal, or octahedral, depending on the specific metal ion and other ligands present []. The morpholine rings provide steric bulk around the phosphorus center, which can influence the stability and geometry of the resulting metal complexes.

Q2: Are there any studies comparing the coordination behavior of this compound to other similar ligands?

A2: Yes, research suggests that the trifluoromethanesulfonate (CF3SO3-) ion displays similar coordination behavior to the perrhenate ion (ReO4-) when forming complexes with metal ions in the presence of this compound []. This comparison highlights how different anions can exhibit comparable coordinating tendencies in specific chemical environments. Further research exploring comparisons with other phosphoryl ligands could provide valuable insights into the specific properties of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.